
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate
Descripción general
Descripción
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate: is a synthetic derivative of estrone, a naturally occurring estrogen This compound is characterized by its unique structure, which includes a hydroxyl group at the third position and an acetate group at the seventeenth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate typically involves multiple steps, starting from estrone. The process includes the protection of the phenolic hydroxyl group and the keto group, followed by bromination, debromination, and hydrolysis. The optimized reaction conditions involve the use of phenyltrimethylammonium tribromide as the brominating reagent, which has been found to be the most effective .
Industrial Production Methods: In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product would undergo rigorous quality control measures, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity .
Análisis De Reacciones Químicas
Hydrolysis of the 3-Acetate Group
The acetyl group at position 3 undergoes hydrolysis under acidic or basic conditions to regenerate the free hydroxyl group. This reaction is critical for modifying the steroidal scaffold to access other derivatives:
Reactivity at the 17-Ketone Position
The 17-ketone group participates in nucleophilic additions and reductions:
- Oxime Formation :
- Reduction :
Modifications of the Conjugated Tetraene System
The Δ-tetraene system exhibits reactivity typical of conjugated dienes:
- Electrophilic Addition :
- Diels-Alder Reactions :
Sulfation at the 3-Hydroxyl Group
After hydrolysis of the acetate, the 3-hydroxy group can be sulfated for enhanced solubility or biological activity:
- Conditions : Reaction with sulfur trioxide-triethylamine complex (SO-TEA) in DMF .
- Product : 3-Sulfooxyestra-1,3,5(10),7-tetraen-17-one (sodium salt) .
Esterification and Etherification
The regenerated 3-hydroxy group can be modified further:
- Esterification :
- Etherification :
Oxidation Reactions
The Δ double bond in the B-ring is susceptible to oxidation:
- Epoxidation :
- Dihydroxylation :
Photochemical and Thermal Rearrangements
The conjugated tetraene system undergoes isomerization under specific conditions:
Aplicaciones Científicas De Investigación
Pharmacological Applications
Hormonal Therapy
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is primarily used in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms such as hot flashes and osteoporosis by compensating for decreased estrogen levels. Research indicates that this compound can significantly improve quality of life in postmenopausal women by reducing the risk of osteoporosis and cardiovascular diseases associated with low estrogen levels .
Cancer Treatment
In oncology, this compound has been studied for its potential role in treating hormone-sensitive cancers, particularly breast cancer. It acts as an estrogen receptor modulator, influencing tumor growth and proliferation. Studies have demonstrated that it can inhibit the growth of estrogen-dependent tumors by blocking the action of endogenous estrogens .
Biochemical Research
Cell Signaling Studies
Researchers utilize this compound to investigate estrogen signaling pathways. Its ability to bind to estrogen receptors allows scientists to explore the molecular mechanisms underlying various physiological responses to estrogens. This research is crucial for understanding diseases linked to hormonal imbalances .
Metabolism Studies
The compound is also used in metabolic studies to evaluate how estrogens are processed in the body. Understanding its pharmacokinetics and metabolism can provide insights into its efficacy and safety profile when used therapeutically .
Material Science Applications
Polymer Development
In materials science, this compound has been investigated for its potential use in developing biocompatible polymers. These polymers can be utilized in drug delivery systems or as scaffolds for tissue engineering due to their favorable interaction with biological tissues .
Case Studies
Mecanismo De Acción
The mechanism of action of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate involves its interaction with estrogen receptors. Upon binding to the receptor, the compound induces a conformational change that activates the receptor. This activation leads to the transcription of estrogen-responsive genes, which regulate various physiological processes, including cell growth and differentiation .
Comparación Con Compuestos Similares
- 3-Hydroxyestra-1,3,5(10),15-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),8-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one
Comparison: Compared to these similar compounds, 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is unique due to the presence of the acetate group at the seventeenth position. This modification enhances its stability and alters its interaction with estrogen receptors, potentially leading to different biological activities .
Actividad Biológica
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is a synthetic derivative of estrone and plays a significant role in biological research and pharmaceutical applications. This compound is primarily studied for its estrogenic properties and potential therapeutic uses in hormone replacement therapy, osteoporosis treatment, and breast cancer management.
Chemical Structure and Properties
Molecular Formula: CHO
Molecular Weight: 310.4 g/mol
CAS Number: 43085-97-8
Chemical Structure:
- The compound features a hydroxyl group at the third position and an acetate group at the seventeenth position, which contributes to its unique biological activity compared to other estrogens.
The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). Upon binding to these receptors, the compound induces conformational changes that activate the receptors, leading to the transcription of estrogen-responsive genes involved in various physiological processes such as:
- Cell growth
- Differentiation
- Regulation of reproductive functions
Estrogenic Activity
Research indicates that this compound exhibits significant estrogenic activity. It binds to estrogen receptors with varying affinities, influencing cellular responses in target tissues. Studies have shown that it can stimulate the proliferation of breast cancer cells in vitro, suggesting a potential role in cancer biology.
Therapeutic Applications
-
Hormone Replacement Therapy (HRT):
- Used to alleviate menopausal symptoms by compensating for decreased estrogen levels.
- Potential to improve bone density and reduce osteoporosis risk.
-
Breast Cancer Treatment:
- Investigated for its dual role as both an estrogen agonist and antagonist, depending on the tissue context.
- Ongoing studies focus on its efficacy in hormone-sensitive breast cancer treatments.
In Vitro Studies
A variety of in vitro studies have been conducted to assess the effects of this compound on cell lines:
In Vivo Studies
Animal models have also been employed to evaluate the pharmacokinetics and biological effects:
- Osteoporosis Models: Demonstrated increased bone density in ovariectomized rats treated with the compound.
- Tumor Growth Studies: Evaluated its effect on tumor growth in xenograft models of breast cancer.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
Compound | Estrogenic Activity | Therapeutic Use |
---|---|---|
Estrone | Moderate | HRT |
Estradiol | High | HRT, Cancer |
This compound | High | HRT, Cancer |
Q & A
Basic Research Questions
Q. Q1. What are the recommended analytical methods for confirming the purity and structural integrity of 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate in synthetic batches?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on key signals:
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm for tetraene system) and acetate methyl protons (δ 2.0–2.1 ppm).
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (acetate) and δ 200–210 ppm (17-keto group).
Reference standards (e.g., Equilin derivatives) should align with pharmacopeial guidelines (ISO 17025/17034) .
Q. Q2. How can researchers mitigate decomposition risks during storage and handling of this compound?
Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Monitor for acrid fumes (indicative of thermal decomposition) using gas chromatography-mass spectrometry (GC-MS). Safety protocols must align with IARC guidelines for handling potential carcinogens .
Advanced Research Questions
Q. Q3. How should contradictory toxicity data (e.g., tumorigenic vs. non-tumorigenic outcomes) be interpreted in preclinical studies?
Methodological Answer: Discrepancies often arise from dosage, exposure duration, or model systems. For example:
- Tumorigenicity : Observed at 148 mg/kg (37-week subcutaneous exposure in mice) .
- Non-tumorigenic thresholds : Lower doses (<42 mg/kg) in shorter studies .
Researchers should use dose-response modeling and species-specific metabolic profiling to contextualize risks. Prioritize in vitro estrogen receptor (ER) binding assays to assess hormonal activity as a confounding factor .
Q. Q4. What synthetic strategies are optimal for introducing the 3-acetate group while preserving the tetraene system?
Methodological Answer: Acetylation of the 3-hydroxy precursor (Equilin) using acetic anhydride in pyridine at 0–5°C minimizes side reactions. Purification via recrystallization from ethyl acetate yields >98% purity. Monitor for diastereomer formation using chiral HPLC if stereochemical integrity is critical .
Q. Q5. How can researchers differentiate between sulfate conjugates (e.g., sodium equilin sulfate) and the parent compound in metabolite profiling?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion mode detects sulfate adducts ([M–H]⁻ at m/z 371.43). Compare retention times against synthesized standards (e.g., sodium equilin sulfate, CAS 16680-47-0) . Enzymatic hydrolysis (sulfatase treatment) followed by LC-MS confirms metabolite identity .
Q. Experimental Design & Data Analysis
Q. Q6. What in vitro models are appropriate for studying the estrogenic activity of this compound and its metabolites?
Methodological Answer: Use ERα/ERβ-transfected cell lines (e.g., MCF-7) with luciferase reporters to quantify transcriptional activation. Compare potency to estradiol (E2) and estrone (E1). Include equilin sodium sulfate (CAS 16680-47-0) as a metabolite control . Dose-response curves should span 1 nM–10 μM to capture low-dose effects .
Q. Q7. How should researchers address discrepancies in reported melting points (e.g., 238–240°C vs. 256–262°C)?
Methodological Answer: Variations arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to characterize thermal behavior. Recrystallize from ethyl acetate (mp 238–240°C) or methanol (mp 256–262°C) and validate purity via HPLC .
Q. Safety & Regulatory Considerations
Q. Q8. What are the critical parameters for designing carcinogenicity studies compliant with IARC/NTP guidelines?
Methodological Answer:
- Species : Use two rodent models (e.g., Sprague-Dawley rats, CD-1 mice).
- Dosage : Include a high dose near the maximum tolerated dose (MTD) and a low dose reflecting human exposure.
- Endpoints : Monitor for reproductive tract tumors and hormonal imbalances. Reference NTP’s 12th Report on Carcinogens for sodium equilin sulfate as a confirmed carcinogen .
Q. Structural & Mechanistic Studies
Q. Q9. Which spectroscopic techniques are most reliable for distinguishing 3-acetate derivatives from other estrogenic analogs (e.g., estrone benzoate)?
Methodological Answer:
- FT-IR : Acetate C=O stretch at 1740–1760 cm⁻¹ vs. benzoate C=O at 1710–1730 cm⁻¹.
- ¹³C NMR : Benzoate carbonyl at δ 165–168 ppm vs. acetate at δ 170–175 ppm .
Propiedades
IUPAC Name |
[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16-,18+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXQAPGFWYIOGN-KPFFTGBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195681 | |
Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43085-97-8 | |
Record name | Equilin, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43085-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043085978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.